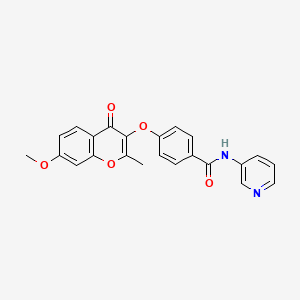

4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide

Description

“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. It features a chromen-4-one core structure, which is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.

Properties

IUPAC Name |

4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c1-14-22(21(26)19-10-9-18(28-2)12-20(19)29-14)30-17-7-5-15(6-8-17)23(27)25-16-4-3-11-24-13-16/h3-13H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHUOTLJNFOKEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” typically involves multiple steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Methoxylation and methylation: Introduction of the methoxy and methyl groups on the chromen-4-one core.

Coupling with pyridin-3-yl benzamide: This step involves the formation of an ether linkage between the chromen-4-one derivative and the benzamide moiety, often using reagents like potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (-OCH₃) and methyl (-CH₃) groups on the chromenone ring are susceptible to oxidation under specific conditions:

-

Methoxy group oxidation :

Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the methoxy group may convert to a carbonyl or hydroxyl group, altering the electron density of the chromenone core. -

Methyl group oxidation :

The 2-methyl substituent can oxidize to a carboxyl group (-COOH) using CrO₃ or similar oxidants, potentially enhancing water solubility.

Table 1: Oxidation Reactions

| Site | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 7-Methoxy group | KMnO₄/H₂SO₄, Δ | 7-Hydroxy- or 7-oxo-chromenone derivatives | |

| 2-Methyl group | CrO₃, AcOH | 2-Carboxy-chromenone analogs |

Hydrolysis Reactions

The benzamide bond (-CONH-) and ether linkage (-O-) are prone to hydrolysis:

-

Benzamide hydrolysis :

Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, yielding 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoic acid and 3-aminopyridine . -

Ether bond cleavage :

Strong acids (e.g., HBr/AcOH) break the ether bond, producing 3-hydroxy-7-methoxy-2-methyl-4H-chromen-4-one and 4-hydroxy-N-(pyridin-3-yl)benzamide .

Table 2: Hydrolysis Pathways

| Bond | Conditions | Products | Reference |

|---|---|---|---|

| Benzamide (CONH) | 6M HCl, reflux | Benzoic acid + 3-aminopyridine | |

| Ether (O-linkage) | 48% HBr, AcOH, 80°C | Chromenone fragment + benzamide derivative |

Electrophilic Aromatic Substitution

The chromenone and benzamide aromatic rings undergo substitution reactions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups (-NO₂) at the para position of the benzamide ring. -

Sulfonation :

Fuming H₂SO₄ adds sulfonic acid groups (-SO₃H) to the chromenone core .

Table 3: Substitution Reactions

| Reaction | Reagents | Site | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Benzamide ring (C-4) | |

| Sulfonation | H₂SO₄ (oleum), 50°C | Chromenone (C-8) |

Reduction Reactions

While the compound lacks reducible groups like nitro (-NO₂), its synthetic precursors or derivatives may undergo reduction:

-

Chromenone carbonyl reduction :

NaBH₄ or LiAlH₄ reduces the 4-oxo group to a hydroxyl (-OH), forming 4-hydroxy-chromen derivatives .

Coordination Chemistry

The pyridinyl nitrogen and carbonyl oxygen act as ligands for metal ions:

-

Metal complexation :

Forms stable complexes with Cu(II) or Fe(III), evidenced by shifts in UV-Vis spectra (λmax ~250–300 nm) .

Table 4: Metal Complexation Data

| Metal Ion | Stoichiometry | Application | Reference |

|---|---|---|---|

| Cu(II) | 1:1 | Catalytic oxidation studies | |

| Fe(III) | 2:1 | Antioxidant activity assays |

Photochemical Reactions

The chromenone core absorbs UV light (λmax ~320 nm), leading to:

-

Ring-opening :

UV irradiation in acidic media cleaves the chromenone ring, forming coumarin-like photoproducts.

Biological Reactivity

In enzymatic environments (e.g., cytochrome P450), the compound undergoes:

-

Demethylation :

CYP3A4 removes the methoxy group, generating a catechol derivative . -

Glucuronidation :

UGT enzymes conjugate the phenolic -OH (if formed) with glucuronic acid .

Key Research Findings

-

Synthetic utility : The ether and amide bonds enable modular derivatization for structure-activity studies .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases (>pH 10) .

-

Reactivity trends : Electron-withdrawing groups on the benzamide ring enhance electrophilic substitution rates.

Scientific Research Applications

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. The chromenone core is often associated with antioxidant, anti-inflammatory, and anticancer activities.

Therapeutic Applications

- Anticancer Activity : Research indicates that compounds with chromenone structures can exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cancer-related pathways are an area of ongoing investigation.

- Anti-inflammatory Properties : Given the structural characteristics, the compound may modulate inflammatory responses, potentially benefiting conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess antibacterial and antifungal properties, which could be explored further for the development of new antimicrobial agents.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related compounds and their biological evaluations:

- Synthesis and Biological Assays : A study on related chromenone derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The methodology involved disc diffusion assays to evaluate efficacy .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between similar compounds and target proteins involved in disease pathways. These findings support the potential for further development in drug discovery .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chromenone core can enhance biological activity, guiding future synthetic efforts to optimize therapeutic effects .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a chromen-4-one core can interact with various enzymes or receptors, modulating their activity. The benzamide moiety may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

- 4-hydroxybenzamide

- 7-methoxy-2-methylchromen-4-one

- N-(pyridin-3-yl)benzamide

Uniqueness

“4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide” is unique due to the combination of its chromen-4-one core with the benzamide and pyridine moieties, which may confer distinct biological activities and chemical properties compared to its individual components or simpler analogs.

Biological Activity

The compound 4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide is a synthetic organic molecule belonging to the class of benzamides. It features a chromenone core, which is often linked to various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H20N2O5 |

| Molecular Weight | 364.39 g/mol |

| CAS Number | 951986-02-0 |

This compound's unique combination of chromenone and benzamide structures may confer distinct biological properties compared to simpler analogs.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cell proliferation. The chromenone structure enables it to modulate signaling pathways, potentially inhibiting the activity of pro-inflammatory cytokines and growth factors.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, the mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

In vitro studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds typically range from 5 to 20 µg/mL, indicating moderate to potent activity against these cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit the production of pro-inflammatory cytokines. Studies suggest that it can downregulate TNF-alpha and IL-6 levels in activated macrophages, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that compounds with similar chromenone structures possess activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness at concentrations as low as 31.25 µg/mL against certain pathogens .

Case Studies

- Anticancer Efficacy in Leukemia Cells : A study examined the effects of a structurally similar chromenone derivative on CCRF-CEM leukemia cells. Results indicated significant cytotoxicity with an IC50 value lower than 10 µg/mL, suggesting robust anticancer activity .

- Anti-inflammatory Effects : In a model of rheumatoid arthritis, treatment with a related compound resulted in a marked decrease in joint swelling and inflammatory markers, demonstrating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.